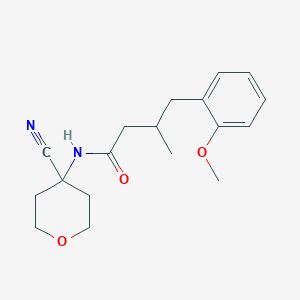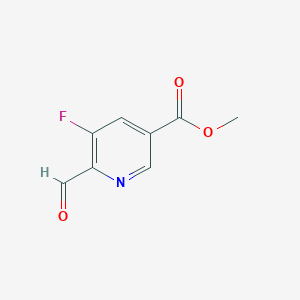
1-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a promising candidate for various research applications.
Scientific Research Applications
Synthesis of Tetrahydroquinoline Derivatives
Tetrahydroquinoline is a crucial structural component in numerous natural products and pharmaceutical compounds. Studies have demonstrated efficient methods for synthesizing tetrahydroquinoline derivatives, showcasing the importance of certain reactions in creating these compounds with potential applications in drug development and synthetic chemistry. For instance, the reaction of aryl azides with 3,4-dihydro-2H-pyran in the presence of FeCl3–NaI or chlorotrimethylsilane-sodium iodide (TMSCl–NaI) affords corresponding tetrahydroquinoline derivatives efficiently, with most compounds exhibiting cis selectivity, indicating the potential for creating stereochemically rich molecules for various applications (Kamal et al., 2004); (Kamal et al., 2007).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as pyrazolo[3,4-c]quinolines, from precursor molecules through reactions involving aminoalkylation and cyclization processes, further demonstrates the compound's utility in the development of complex molecular architectures. This process shows the versatility of using tetrahydroquinoline derivatives in synthesizing a wide range of heterocyclic compounds, which are essential in pharmaceutical sciences and material chemistry (Nagarajan & Shah, 1992).
Antimicrobial Applications
Derivatives containing the tetrahydroquinoline moiety have been explored for their antimicrobial properties, indicating the potential for developing new antimicrobial agents. Synthesis of novel piperidinyl thieno tetrahydroisoquinolines attached or fused to other new heterocycles has been reported, with some compounds exhibiting promising antibacterial and antifungal activities against pathogenic strains. This research highlights the potential of tetrahydroquinoline derivatives in contributing to the development of new antimicrobial agents (Zaki et al., 2021).
properties
IUPAC Name |
1-(oxan-4-yl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-2-17(22)21-9-3-4-13-5-6-15(12-16(13)21)20-18(23)19-14-7-10-24-11-8-14/h5-6,12,14H,2-4,7-11H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWKNBVFDLLFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

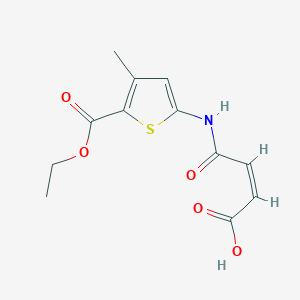
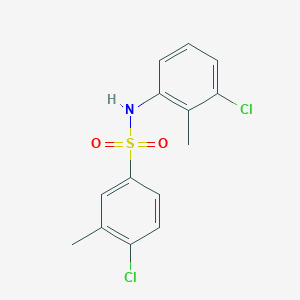
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2864857.png)
![1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2864860.png)
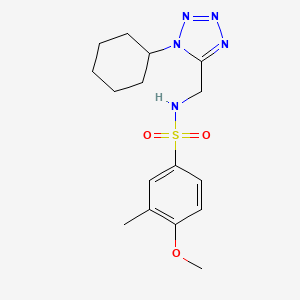
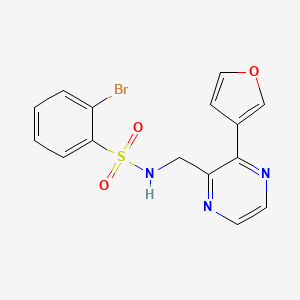
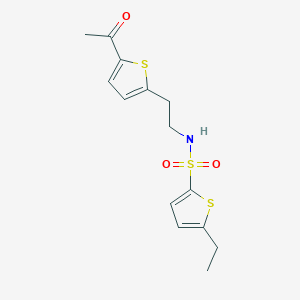

![4-[(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2864869.png)
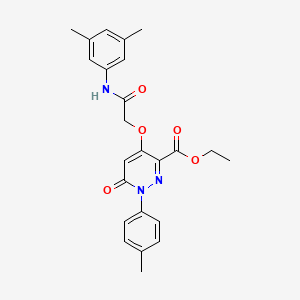
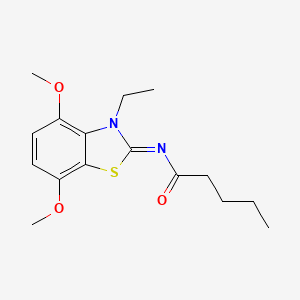
![4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B2864873.png)
